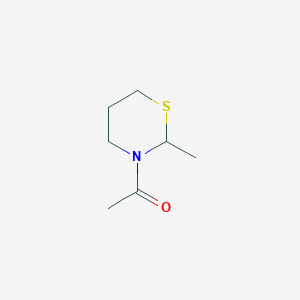
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone, also known as MTE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. MTE is a heterocyclic compound that contains a thiazine ring and a ketone functional group.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and cell division, and its inhibition can lead to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. One area of interest is the development of new cancer therapies based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is the development of new materials based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Thiazine-based polymers have unique properties that make them suitable for a variety of applications, and further research is needed to explore their potential uses.
Finally, there is potential for the development of new water quality monitoring tools based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to optimize its selectivity and sensitivity for the detection of specific heavy metal ions in water.
In conclusion, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, materials science, and environmental science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in these fields.
Synthesemethoden
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be synthesized through the reaction of 2-amino-1,3-thiazine with acetic anhydride and methyl iodide. The reaction produces 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone as a white crystalline solid with a melting point of 88-89°C. The synthesis of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In materials science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential use as a building block in the synthesis of new materials. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be used to synthesize thiazine-based polymers, which have unique properties that make them suitable for a variety of applications, such as drug delivery and sensing.
In environmental science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be modified to selectively bind to specific heavy metal ions, making it a promising candidate for the development of new water quality monitoring tools.
Eigenschaften
CAS-Nummer |
118515-27-8 |
|---|---|
Produktname |
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone |
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
IPADAWRUMRMPOX-UHFFFAOYSA-N |
SMILES |
CC1N(CCCS1)C(=O)C |
Kanonische SMILES |
CC1N(CCCS1)C(=O)C |
Synonyme |
2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
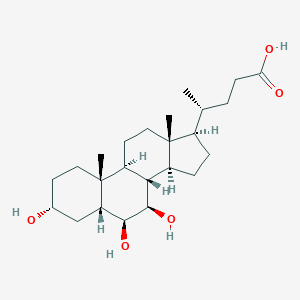
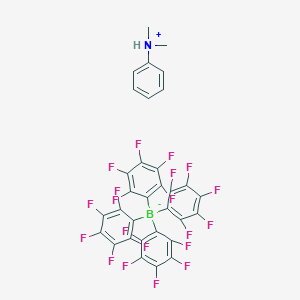
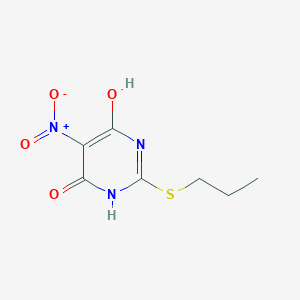

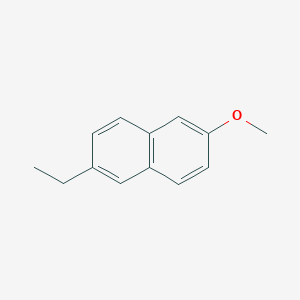
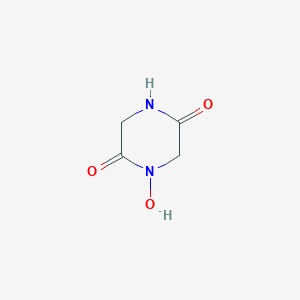
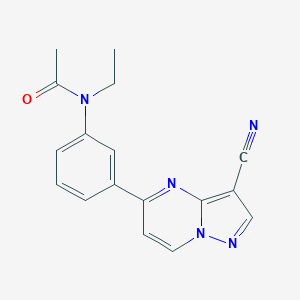
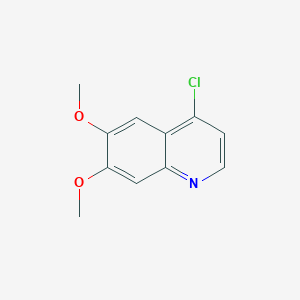
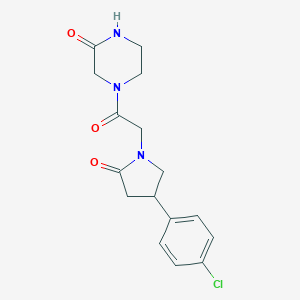
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
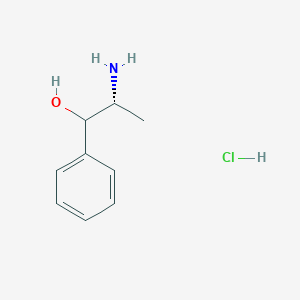
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)